molecular formula C7H10N2O B1429630 1-(4-methyl-1H-imidazol-2-yl)propan-1-one CAS No. 1437312-01-0

1-(4-methyl-1H-imidazol-2-yl)propan-1-one

Cat. No. B1429630
CAS RN: 1437312-01-0
M. Wt: 138.17 g/mol
InChI Key: RINHWAUJFKVJIR-UHFFFAOYSA-N
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Description

“1-(4-methyl-1H-imidazol-2-yl)propan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of “1-(4-methyl-1H-imidazol-2-yl)propan-1-one” includes an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The compound is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Pharmaceutical Drug Development

Imidazole derivatives, including “1-(4-methyl-1H-imidazol-2-yl)propan-1-one”, have been extensively studied for their pharmacological properties. They are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, and antiviral effects . This makes them valuable in the development of new therapeutic agents that can be used to treat various diseases.

Agricultural Chemicals

In agriculture, imidazole compounds are utilized for their antimicrobial properties to protect crops from bacterial and fungal infections. They serve as precursors for the synthesis of pesticides and fungicides, helping to improve crop yield and quality .

Industrial Applications

Imidazole and its derivatives are used in industrial settings as catalysts and corrosion inhibitors. They play a crucial role in the synthesis of polymers and other complex chemicals due to their ability to facilitate various chemical reactions .

Environmental Science

The antimicrobial properties of imidazole derivatives also extend to environmental applications. They can be used in water treatment processes to eliminate harmful microorganisms and ensure the safety of drinking water supplies .

Material Science

In material science, “1-(4-methyl-1H-imidazol-2-yl)propan-1-one” can contribute to the development of new materials with enhanced properties. Imidazole derivatives are often incorporated into polymers to improve their thermal stability and mechanical strength .

Biochemistry Research

Imidazole rings are found in many bioactive molecules, such as histidine and biotin. Derivatives like “1-(4-methyl-1H-imidazol-2-yl)propan-1-one” are used in biochemical research to study enzyme inhibition, protein interactions, and metabolic pathways .

properties

IUPAC Name

1-(5-methyl-1H-imidazol-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6(10)7-8-4-5(2)9-7/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINHWAUJFKVJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262984
Record name 1-Propanone, 1-(5-methyl-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1437312-01-0
Record name 1-Propanone, 1-(5-methyl-1H-imidazol-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437312-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(5-methyl-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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